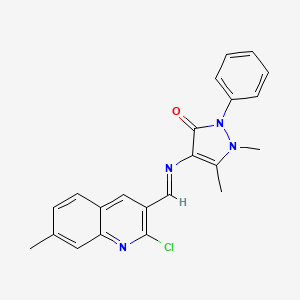

(E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Descripción

Propiedades

IUPAC Name |

4-[(2-chloro-7-methylquinolin-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O/c1-14-9-10-16-12-17(21(23)25-19(16)11-14)13-24-20-15(2)26(3)27(22(20)28)18-7-5-4-6-8-18/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNSUFKWLVWWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The synthesis of derivatives based on the quinoline scaffold has shown promising results against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated inhibitory effects on AKT1, a key protein involved in cancer progression .

Case Study:

A study evaluated several derivatives of quinoline and pyrazole for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications enhanced their potency significantly, with some derivatives exhibiting IC50 values in the low micromolar range .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that derivatives can inhibit bacterial growth effectively, particularly against resistant strains.

Data Table: Antimicrobial Activity

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like 2-chloroquinoline derivatives. Various synthetic routes have been explored to optimize yield and potency.

Synthesis Overview:

- Condensation Reaction: The initial step involves the condensation of 2-chloroquinoline with appropriate hydrazones.

- Formation of Pyrazole Ring: Subsequent reactions lead to the formation of the pyrazole structure through cyclization processes.

Mecanismo De Acción

The mechanism of action of (E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It can also bind to receptors, modulating their activity and affecting signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural Variations and Substituent Effects

The pyrazolone core is common among analogues, but substituents on the imine-linked aromatic system vary significantly, influencing physicochemical and structural properties:

2.2 Crystallographic and Hydrogen Bonding Analysis

Crystal structures of analogues reveal distinct packing patterns influenced by substituents:

- Target Compound: Likely exhibits planar geometry due to the quinoline system, promoting π-stacking. No explicit data is provided, but similar compounds (e.g., ) show mean σ(C–C) = 0.003 Å and R factors < 0.06, indicating high-resolution structures .

- Coumarin Derivative (): Forms a monohydrate with intermolecular O–H···O hydrogen bonds (donor-acceptor distance ~2.8 Å), stabilizing the lattice .

- Naphthyl Derivative () : Disorder in the hydroxyl-naphthyl group was observed, suggesting conformational flexibility. R factor = 0.060 highlights moderate structural precision .

2.4 Physicochemical Properties

- Solubility: Quinolinyl and naphthyl substituents (target compound, ) increase hydrophobicity compared to hydroxylated analogues ().

Actividad Biológica

The compound (E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a derivative of pyrazole and quinoline, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Features:

- Molecular Weight: 365.82 g/mol

- Functional Groups: Quinoline, pyrazole, amine

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Several studies have highlighted its mechanisms:

- COX-II Inhibition:

-

Antimicrobial Activity:

- The compound demonstrates antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes necessary for bacterial survival. This mechanism is common among quinoline derivatives .

- Antitumor Activity:

Biological Activity Data

A summary of biological activities observed in various studies is presented in Table 1.

| Biological Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| COX-II Inhibition | COX-II | 0.52 μM | |

| Antimicrobial | Bacteria | Varies | |

| Cytotoxicity | Cancer Cells | Varies |

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

- Case Study on Anti-inflammatory Effects:

- Anticancer Properties:

- Synergistic Effects with Other Drugs:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(((2-chloro-7-methylquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?

- Methodological Answer : The compound is typically synthesized via Schiff base formation, where the quinoline aldehyde reacts with the pyrazolone amine group under reflux in ethanol or methanol. Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization using -NMR and -NMR to confirm imine bond formation (δ 8.5–9.0 ppm for CH=N) .

- Yield optimization through controlled temperature (60–80°C) and anhydrous conditions to prevent hydrolysis.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (at 100 K) confirms the (E)-configuration and planar geometry of the imine bond, with bond lengths (C=N ~1.28 Å) and angles (e.g., C12–N1–C13 ~120.8°) .

- FT-IR : Stretching frequencies at 1600–1650 cm (C=N) and 1700–1750 cm (pyrazolone C=O) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screening focuses on:

- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .

- Anticancer activity : MTT assays (IC values in cancer cell lines, e.g., HepG2 or MCF-7) .

- Docking studies : Molecular docking into target proteins (e.g., DNA gyrase or kinases) using AutoDock Vina to predict binding modes .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in stereochemistry or tautomeric forms?

- Methodological Answer :

- Torsion angles : The dihedral angle between quinoline and pyrazolone rings (e.g., 5.2° in ) confirms coplanarity, critical for π-π stacking in bioactivity.

- Hydrogen bonding : Intermolecular interactions (e.g., O2–H2⋯N1 in ) stabilize specific tautomers.

- Disorder modeling : Refinement protocols (e.g., SHELXL) address partial occupancy of substituents like chloro or methyl groups .

Q. What strategies address contradictions in bioactivity data across studies?

- Methodological Answer :

- Batch variability : Compare synthesis conditions (e.g., solvent polarity affecting crystallinity and solubility) .

- Assay standardization : Use internal controls (e.g., ciprofloxacin for antimicrobial tests) to normalize inter-lab variability .

- Metabolite analysis : LC-MS to identify degradation products (e.g., hydrolyzed imine bonds) that may interfere with activity .

Q. How can computational methods guide the design of derivatives with enhanced properties?

- Methodological Answer :

- QSAR modeling : Use Gaussian09 to calculate electronic parameters (HOMO-LUMO gaps, dipole moments) correlating with activity .

- MD simulations : GROMACS to assess stability of protein-ligand complexes over 100 ns trajectories .

- ADMET prediction : SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Q. What role do substituents (e.g., 2-chloro, 7-methyl) play in modulating reactivity or stability?

- Methodological Answer :

- Electron-withdrawing groups : The 2-chloro substituent increases electrophilicity of the quinoline ring, enhancing Schiff base formation kinetics .

- Steric effects : 7-Methyl group reduces π-stacking interference, confirmed by crystallographic packing analysis .

- Stability studies : Accelerated degradation tests (40°C/75% RH) show methyl groups improve hydrolytic stability versus des-methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.